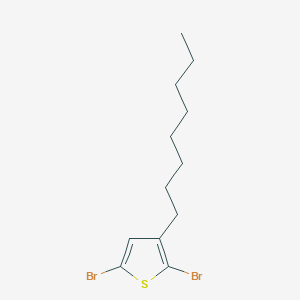

2,5-Dibromo-3-octylthiophene

説明

Significance as a Monomer Precursor for Conjugated Polymers

The primary significance of 2,5-dibromo-3-octylthiophene lies in its role as a monomer for the synthesis of conjugated polymers, most notably poly(3-octylthiophene) (P3OT). nih.gov Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which leads to the delocalization of π-electrons. wikipedia.org This delocalization is the source of their unique electronic and optical properties.

The bromine atoms at the 2- and 5-positions of this compound are key to its function as a monomer. They act as leaving groups in various polymerization reactions, allowing the thiophene (B33073) units to link together to form long polymer chains. One of the most effective and widely used methods for this polymerization is the Grignard Metathesis (GRIM) polymerization. rsc.orgbeilstein-journals.org This technique often utilizes a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), to facilitate the coupling of monomer units. rsc.orgresearchgate.net This method is favored for its ability to produce highly regioregular polymers, meaning the side chains (in this case, octyl groups) are arranged in a consistent, head-to-tail orientation along the polymer backbone. rsc.orgnih.gov This high degree of regioregularity is crucial for efficient charge transport in electronic devices.

The synthesis of block copolymers is also made possible using this monomer, allowing for the creation of materials with tailored properties for advanced applications in organic photovoltaics.

Role in π-Conjugated Systems for Organic Electronics

Once polymerized into poly(3-octylthiophene), the monomer's chemical structure directly influences the properties of the resulting π-conjugated system. The overlapping p-orbitals of the thiophene rings form a delocalized π-electron system along the polymer backbone, which is essential for electrical conductivity. wikipedia.orgnih.gov The introduction of an octyl side chain significantly improves the processability of the polymer, allowing it to be dissolved and cast into thin films from solution, a key advantage for manufacturing large-area and flexible electronic devices. wikipedia.org

Polymers derived from this compound, such as P3OT, are p-type semiconductors and have been extensively studied for a variety of organic electronic applications. merckmillipore.comsigmaaldrich.com These include:

Organic Field-Effect Transistors (OFETs) : Where the polymer film acts as the active semiconductor layer. sigmaaldrich.comsigmaaldrich.com

Organic Photovoltaics (OPVs) : P3OT is a classic donor material in bulk heterojunction solar cells, often blended with a fullerene-based acceptor. merckmillipore.comsigmaaldrich.com

Electrochromic Devices : These materials can change color in response to an applied electrical potential, making them suitable for applications like smart windows.

Sensors : The optical and electronic properties of polythiophenes can change in response to various stimuli, enabling their use in chemical and optical sensors. sigmaaldrich.com

The performance of devices based on these polymers is highly dependent on the polymer's molecular weight, regioregularity, and thin-film morphology, all of which trace back to the quality and polymerization of the this compound monomer.

Table 2: Performance Data of Devices Utilizing Poly(3-alkylthiophene)s

| Device Type | Polymer System | Key Performance Metric | Value |

|---|---|---|---|

| Organic Solar Cell | P3OT blended with an acceptor | Power Conversion Efficiency (PCE) | 0.91 % |

| Organic Solar Cell | rr-Poly(3-hexylthiophene-2,5-diyl) | Power Conversion Efficiency (PCE) | 5 % |

This table presents research findings on the performance of devices using polymers derived from 3-alkylthiophenes. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dibromo-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGBSUPPENVFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402715 | |

| Record name | 2,5-Dibromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149703-84-4 | |

| Record name | 2,5-Dibromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromo 3 Octylthiophene

Electrophilic Bromination Approaches

The most prevalent method for synthesizing 2,5-Dibromo-3-octylthiophene is the direct electrophilic bromination of 3-octylthiophene (B1296729). This approach targets the highly activated 2- and 5-positions on the thiophene (B33073) ring, which are susceptible to electrophilic attack due to the directing effects of the sulfur atom and the alkyl chain.

The efficiency and selectivity of the electrophilic bromination are highly dependent on the choice of reagents and reaction conditions. Key parameters that have been optimized include the brominating agent, solvent, temperature, and stoichiometry.

Common brominating agents include elemental Bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.net Solvents such as dichloromethane (B109758) (DCM), chloroform, and dimethylformamide (DMF) are often selected for their ability to dissolve the reactants and for their relative inertness under reaction conditions. newcastle.edu.au Temperature control is crucial; reactions are typically conducted at temperatures ranging from 0°C to room temperature (25°C) to prevent side reactions like over-bromination or ring opening. Stoichiometrically, a molar ratio of approximately 2:1 of the brominating agent to 3-octylthiophene is used to ensure the complete di-substitution.

Kinetic studies have informed the development of methods that operate at two different temperatures to optimize the reaction rate and safety. One such method uses 15°C for the initial exothermic monobromination of 3-hexylthiophene (B156222), followed by an increase to 30°C for the second, isothermal bromination step to form the dibrominated product. newcastle.edu.au This two-temperature approach significantly reduces the reaction time from several hours to under 40 minutes while achieving full conversion. newcastle.edu.au

Table 1: Comparison of Reagents and Conditions for Electrophilic Bromination

| Brominating Agent | Solvent | Temperature | Key Findings |

|---|---|---|---|

| Bromine (Br₂) | Dichloromethane (DCM) / Chloroform | 0–25°C | A 2:1 molar ratio of bromine to 3-octylthiophene ensures complete di-substitution. |

| N-bromosuccinimide (NBS) | Dichloromethane (DCM) / Chloroform | 0–25°C | Commonly used alternative to Br₂, targeting the 2- and 5-positions. |

The bromination of 3-octylthiophene proceeds via an electrophilic substitution mechanism. researchgate.net Theoretical investigations using Density Functional Theory (DFT) on the bromination of thiophenes with NBS have shown that the reaction pathways leading to the formation of a bromonium ion are energetically favorable. researchgate.net Experimental studies have identified that the transformation from the mono-bromo intermediate (2-bromo-3-alkylthiophene) to the final di-bromide product is the rate-determining step of the reaction. researchgate.net The initial bromination is a highly exothermic reaction, a critical factor to consider for process safety, especially during scale-up. newcastle.edu.au

Flow Synthesis Techniques

Continuous-flow synthesis has emerged as a powerful alternative to traditional batch chemistry for producing this compound. This technology offers significant advantages in terms of safety, process control, and scalability. newcastle.edu.aubeilstein-journals.org The high surface-area-to-volume ratio in flow reactors allows for superior heat exchange, effectively mitigating the hazards associated with the highly exothermic first bromination step. newcastle.edu.au

Low-pressure flow reactors for the synthesis of 2,5-dibromo-3-hexylthiophene (B54134) have been constructed at a fraction of the cost of commercial high-pressure systems. newcastle.edu.au These systems often utilize inert polytetrafluoroethylene (PFA) tubing as the reaction coil. beilstein-journals.org In a typical setup, solutions of 3-hexylthiophene and N-bromosuccinimide in a solvent like DMF are pumped through a temperature-controlled reaction coil. newcastle.edu.au

Process optimization in a flow system involves adjusting parameters such as temperature, reactant concentrations, and residence time (the time reactants spend in the heated coil). newcastle.edu.au Studies have shown that increasing the reaction temperature in a flow system is feasible and greatly increases the reaction rate, a strategy that is often hazardous in batch processing due to poor heat transfer. newcastle.edu.au A solvent-free continuous bromination of thiophene using pure bromine has also been demonstrated in a microreactor, achieving high selectivity and yield at room temperature. eurekaselect.com

One of the most significant advantages of flow synthesis is the dramatic improvement in space-time yield (STY), which is the amount of product that can be produced per unit of volume per unit of time. For the synthesis of 2,5-dibromo-3-hexylthiophene from 3-hexylthiophene and NBS, flow synthesis has been shown to achieve space-time yields that are at least 1356 times greater than those measured for conventional batch chemistry. newcastle.edu.au Similarly, the solvent-free bromination of thiophene in a microreactor reduced the reaction time from approximately two hours in batch to less than one second in flow, resulting in space-time yields that were orders of magnitude higher. eurekaselect.com

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

| Synthesis Method | Reaction Time | Space-Time Yield (STY) | Key Advantages |

|---|---|---|---|

| Conventional Batch | Hours newcastle.edu.au | Baseline | Well-established methodology. |

| Two-Temperature Batch | < 40 minutes newcastle.edu.au | Improved over standard batch | Reduced time, full conversion. newcastle.edu.au |

Alternative Synthetic Routes to this compound

While electrophilic bromination is the dominant synthetic strategy, alternative routes have been developed. One such method involves the selective lithiation of 3-alkylthiophene at the 5-position using n-butyllithium (n-BuLi) at a low temperature (-78°C), followed by quenching the resulting lithiated species with bromine. google.com This method provides a high degree of regioselectivity, offering a pathway to specific bromo-substituted isomers that can be difficult to obtain through direct electrophilic substitution. google.com

Another approach involves the use of a silver-modified MoO₃ catalyst to improve the conversion of mono-bromothiophene to the desired di-bromide, increasing the selectivity from 10% to over 50%. researchgate.net While many coupling reactions like Suzuki and Stille utilize this compound as a starting material to build larger molecules, mdpi.comresearchgate.net the lithiation pathway represents a distinct synthetic route to the compound itself.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Main subject of the article |

| 3-Octylthiophene | Starting material for synthesis |

| Bromine (Br₂) | Reagent for electrophilic bromination |

| N-bromosuccinimide (NBS) | Reagent for electrophilic bromination |

| Dichloromethane (DCM) | Solvent |

| Chloroform | Solvent |

| Dimethylformamide (DMF) | Solvent |

| 2-Bromo-3-alkylthiophene | Intermediate in bromination |

| n-Butyllithium (n-BuLi) | Reagent for lithiation |

| Silver-modified MoO₃ | Catalyst |

Advanced Functionalization and Derivative Synthesis of 2,5 Dibromo 3 Octylthiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the C-C bond formation, allowing for the introduction of aryl and other substituents onto the thiophene (B33073) core of 2,5-Dibromo-3-octylthiophene. These reactions are pivotal in synthesizing conjugated polymers and small molecules with tailored electronic and optical properties.

Suzuki Cross-Coupling for C-Arylation

The Suzuki cross-coupling reaction, which pairs organoboron compounds with organohalides, is a highly effective and widely used method for the C-arylation of this compound and its analogues like 2,5-dibromo-3-hexylthiophene (B54134). Current time information in Bangalore, IN.cmu.edu The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base in an organic solvent. Current time information in Bangalore, IN.cmu.edu The regioselectivity of the reaction is a key aspect, with the bromine at the 5-position of the thiophene ring being more reactive than the one at the 2-position, enabling controlled synthesis of mono- or di-substituted products. acs.orgresearchgate.net

Selective mono-arylation of 2,5-dibromo-3-alkylthiophenes can be achieved by carefully controlling the stoichiometry of the reactants. By using a 1:1 molar ratio of the dibromothiophene to the arylboronic acid, the reaction preferentially occurs at the more electrophilic C5 position. researchgate.net This regioselectivity allows for the synthesis of 5-aryl-2-bromo-3-alkylthiophenes, which are valuable intermediates for further functionalization or for the synthesis of asymmetric materials. Current time information in Bangalore, IN.acs.org

Studies on the closely related 2,5-dibromo-3-hexylthiophene show that moderate to good yields of mono-substituted products are obtained using Pd(PPh₃)₄ as the catalyst and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane (B91453) at elevated temperatures (e.g., 90 °C). Current time information in Bangalore, IN.rsc.org

Table 1: Mono-substitution Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene with Various Arylboronic Acids Reaction Conditions: 2,5-dibromo-3-hexylthiophene (1 mmol), Arylboronic acid (1 mmol), Pd(PPh₃)₄ (4 mol%), K₃PO₄ (1.75 mmol), Solvent/H₂O (4:1), 90 °C, 12 h. Data compiled from a study by Rasool et al. (2015). acs.orgrsc.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methylphenylboronic acid | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 75 |

| 3,5-Dimethylphenylboronic acid | 2-Bromo-3-hexyl-5-(3,5-dimethylphenyl)thiophene | 72 |

| 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-3-hexylthiophene | 78 |

| 4-Chlorophenylboronic acid | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 69 |

| 3-Chloro-4-fluorophenylboronic acid | 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | 74 |

| 4-(Methylthio)phenylboronic acid | 2-Bromo-3-hexyl-5-(4-(methylthio)phenyl)thiophene | 65 |

To achieve di-substitution, where both bromine atoms are replaced by aryl groups, an excess of the arylboronic acid is used. Typically, a molar ratio of at least 2.5 equivalents of the arylboronic acid to one equivalent of 2,5-dibromo-3-alkylthiophene is employed. cmu.eduresearchgate.net This drives the reaction to completion, yielding 2,5-diaryl-3-alkylthiophenes. These symmetrical derivatives are of great interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The reaction conditions are similar to those for mono-substitution, often involving Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base, with the reaction carried out at 90 °C in a 1,4-dioxane/water solvent system. cmu.eduumons.ac.be The increased catalyst loading (e.g., 6 mol%) and excess base (4 mmol) facilitate the double coupling. cmu.edu

Table 2: Di-substitution Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene with Various Arylboronic Acids Reaction Conditions: 2,5-dibromo-3-hexylthiophene (1 mmol), Arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (6 mol%), K₃PO₄ (4 mmol), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h. Data compiled from a study by Rasool et al. (2016). cmu.edunih.gov

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methylphenylboronic acid | 3-Hexyl-2,5-bis(4-methylphenyl)thiophene | 76 |

| 4-Methoxyphenylboronic acid | 3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene | 81 |

| 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 73 |

| 3,5-Difluorophenylboronic acid | 2,5-Bis(3,5-difluorophenyl)-3-hexylthiophene | 70 |

| 3-Chloro-4-fluorophenylboronic acid | 2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | 75 |

| 4-(Methylthio)phenylboronic acid | 3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 68 |

The electronic nature of the substituents on the arylboronic acid significantly influences the reaction yield and the properties of the resulting products. Current time information in Bangalore, IN.cmu.edu Generally, arylboronic acids with electron-donating groups (e.g., methyl -CH₃, methoxy (B1213986) -OCH₃) tend to give higher yields in Suzuki coupling reactions. acs.org Conversely, those with strong electron-withdrawing groups may sometimes result in slightly lower yields under the same conditions. For instance, in one study, 4-methoxyphenylboronic acid gave a 78% yield for mono-substitution, while 4-chlorophenylboronic acid resulted in a 69% yield. acs.org The solvent also plays a crucial role; 1,4-dioxane is often preferred over toluene (B28343) due to the higher solubility of arylboronic acids, leading to better product yields. cmu.eduresearchgate.net

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Besides the Suzuki reaction, other transition metal-catalyzed cross-coupling methods are employed for the functionalization of this compound and related compounds.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. researchgate.net It is tolerant of a wide variety of functional groups and requires mild reaction conditions. researchgate.net Stille coupling has been used to synthesize 2,5-diheteroarylated thiophenes and terthiophenes from 2,5-dibromothiophene (B18171) precursors. researchgate.netubc.caacs.org For instance, 2,5-dibromo-3-methylthiophene (B84023) can undergo Stille coupling with a stannylthiophene to create oligomeric structures. acs.org

Kumada Coupling: This nickel- or palladium-catalyzed reaction couples an organohalide with a Grignard reagent (organomagnesium halide). researchgate.net It is particularly important for the synthesis of poly(3-alkylthiophene)s (P3ATs) through what is known as Kumada catalyst-transfer polycondensation (KCTCP). umons.ac.be This method allows for the formation of highly regioregular polymers. researchgate.net The reaction of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent can initiate a chain-growth polymerization process, which is a cornerstone for creating well-defined conjugated polymers. acs.org

Grignard Metathesis (GRIM) Polymerization: A modification of the Kumada coupling, the GRIM method, is a powerful technique for synthesizing regioregular, head-to-tail coupled P3ATs. acs.orgmdpi.com The process starts with the treatment of a 2,5-dibromo-3-alkylthiophene monomer with an alkyl or vinyl Grignard reagent, which leads to a regioselective magnesium-bromine exchange. acs.org The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates a chain-growth polymerization. researchgate.net This method is crucial not only for polymerization but also for subsequent end-group functionalization strategies.

End-Group Functionalization Strategies

The properties of polythiophenes, particularly their self-assembly and performance in electronic devices, can be precisely controlled by introducing specific functional groups at the ends of the polymer chains. End-group functionalization of polymers derived from the this compound monomer is typically achieved during or immediately after polymerization.

One of the most effective methods is the in-situ end-capping of polymers during GRIM polymerization. cmu.edu After the polymerization of the 2,5-dibromo-3-hexylthiophene monomer is nearly complete, the living polymer chains, which are terminated with a bromine atom, can be quenched by adding a large excess of a functionalized Grignard reagent (RMgX). cmu.edu This effectively "caps" the end of the polymer chain with the R group from the Grignard reagent. This one-pot method allows for the incorporation of a wide variety of end-groups, including alkyl, aryl, vinyl, and those containing protected hydroxyl or amino functionalities. researchgate.net

Another approach involves using a functionalized initiator in a catalyst-transfer polymerization. For example, in Kumada catalyst-transfer polymerization, a functionalized nickel-initiator can be used to start the polymerization, thereby installing a specific group at the α-end of the polymer chain. The ω-end can then be functionalized by a specific termination agent, allowing for the synthesis of α,ω-bifunctional polythiophenes. umons.ac.be

Post-polymerization modification is also a viable strategy. Polymers synthesized via the GRIM method are typically terminated with a bromine atom at one end. mdpi.com This terminal bromine is a reactive handle that can be converted to other functionalities through nucleophilic substitution or further cross-coupling reactions, providing another route to end-functionalized materials. rsc.org These strategies are essential for creating block copolymers and materials designed for specific interfacial interactions in complex electronic devices. cmu.edumdpi.com

In-Situ Quenching during Polymerization Processes

Grignard Metathesis (GRIM) polymerization is a powerful, chain-growth method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs) from 2,5-dibromo-3-alkylthiophene monomers. sci-hub.seacs.org This technique creates a "living" polymer chain, meaning the chain ends remain active and can react further. This characteristic allows for the introduction of specific end-groups by terminating, or "quenching," the polymerization with a chosen electrophile or a functionalized Grignard reagent. This in-situ functionalization is a direct, one-pot method for producing well-defined, end-functionalized polymers. sci-hub.se

The process begins with the formation of the thiophene Grignard reagent from this compound. Treatment with an alkylmagnesium halide (like isopropylmagnesium chloride) results in a bromine-magnesium exchange, creating a mixture of regioisomeric Grignard intermediates. acs.org A nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]nickel(II) dichloride (Ni(dppp)Cl₂), is then added to initiate polymerization. sci-hub.se The "living" nature of the GRIM polymerization means the catalyst can remain associated with the polymer chain terminus, ready for further reaction.

By strategically adding a specific quenching agent at the end of the polymerization, a desired functional group can be installed at the chain end. For instance, quenching with functionalized Grignard reagents has been demonstrated to be an effective method. Research on the closely related poly(3-hexylthiophene) (P3HT) has shown that quenching the living polymerization with 2- and 3-pyridyl Grignard reagents can produce pyridyl-functionalized polymers. sci-hub.se This approach is complicated by the tendency to form difunctional products, but kinetic studies and the use of additives like lithium chloride can control the reaction to favor the desired monofunctional polymer. sci-hub.se The quenching reaction effectively terminates the chain growth while simultaneously attaching the new functionality.

Table 1: Examples of Reagents for In-Situ End-Group Functionalization of Poly(3-alkylthiophene)s via GRIM Polymerization Quenching

| Quenching Agent | Resulting End-Group | Polymer System Studied | Key Findings | Reference |

| 2-Pyridyl Grignard/LiCl Complex | 2-Pyridyl | Poly(3-hexylthiophene) | One-pot method yielding monofunctional products. | sci-hub.se |

| 3-Pyridyl Grignard/LiCl Complex | 3-Pyridyl | Poly(3-hexylthiophene) | Reaction kinetics influence the abundance of mono- vs. difunctional products. | sci-hub.se |

| Hydrochloric Acid (HCl) | Hydrogen | Poly(3-hexylthiophene) | Standard quenching method to produce H-terminated chains. | researchgate.netumich.edu |

Post-Polymerization Functionalization Approaches

Post-polymerization functionalization offers an alternative route to modify the properties of poly(3-octylthiophene). This strategy involves chemically altering a pre-synthesized polymer. This approach is advantageous as it allows for the characterization of the base polymer before undertaking further, potentially complex, chemical modifications.

One common method involves the direct functionalization of the poly(3-alkylthiophene) backbone. The 4-position on the thiophene ring of P3ATs is susceptible to electrophilic substitution. researchgate.net For example, commercially available P3HT has been successfully functionalized by first brominating the 4-position using N-bromosuccinimide (NBS). This brominated polymer (Br-P3HT) serves as a versatile intermediate. Through a subsequent lithium-bromine exchange, a nucleophilic site is generated on the polymer backbone, which can then be reacted with various electrophiles to introduce a wide range of functional groups. researchgate.net

Another sophisticated post-polymerization strategy involves preparing a precursor polymer that already contains reactive handles for subsequent modification. Researchers have synthesized copolymers of 3-octylthiophene (B1296729) and ethyl 3-thiopheneacetate. acs.org This precursor polymer contains ester groups that can be hydrolyzed to yield carboxylic acid functionalities along the polymer chain. These carboxylic acid groups can then be used for further reactions, such as amidation. In one study, these groups were reacted with an aniline (B41778) dimer (N-phenyl-1,4-phenylenediamine) to attach electroactive dianiline side chains to the polythiophene backbone. acs.orgoldcitypublishing.com This method allows for the creation of complex polymer architectures, combining the properties of different functional units within a single macromolecule. acs.org Spectroelectrochemical studies confirmed that both the polythiophene main chain and the attached dianiline side groups could be oxidatively doped. acs.orgoldcitypublishing.com

Table 2: Selected Post-Polymerization Functionalization Strategies for Poly(3-alkylthiophene)s

| Strategy | Reagents | Functional Group Introduced | Key Feature | Reference |

| Electrophilic Substitution | 1. N-Bromosuccinimide (NBS) 2. n-BuLi 3. Electrophile (E+) | Bromine, followed by various groups (E) | Direct functionalization of the polymer backbone at the 4-position. | researchgate.net |

| Amidation of Precursor Polymer | 1. Hydrolysis (e.g., KOH) 2. Amidation (e.g., N-phenyl-1,4-phenylenediamine, DCC, DMAP) | Dianiline side-chains | Utilizes a copolymer with reactive handles for grafting functional molecules. | acs.orgoldcitypublishing.com |

| Attachment of Cyano Groups | Chemical modification of P3HT | Cyano groups | Aims to create n-type polythiophene materials for organic electronics. | researchgate.net |

| Attachment of Fullerene | Multi-step synthesis involving azide-alkyne cycloaddition | Fullerene (C60 or C70) side-chains | Creates donor-acceptor hybrid materials for photovoltaic applications. | researchgate.net |

These advanced functionalization techniques, both in-situ and post-polymerization, transform this compound from a basic building block into a sophisticated precursor for a diverse range of functional polymeric materials.

Polymerization of 2,5 Dibromo 3 Octylthiophene to Poly 3 Octylthiophene and Copolymers

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization stands out as a premier method for synthesizing poly(3-alkylthiophenes) (P3ATs), including P3OT. cmu.edu This technique affords remarkable control over the polymer's molecular weight, polydispersity, and, crucially, its regioregularity. The process is a chain-growth polymerization that involves the reaction of a Grignard reagent-functionalized monomer with a transition metal catalyst. researchgate.net

The selection of the transition metal catalyst and its coordinating ligands is a critical determinant in the GRIM polymerization of 2,5-Dibromo-3-octylthiophene. Complexes of nickel, palladium, and to a lesser extent, platinum are the catalysts of choice.

Nickel-based catalysts are the most extensively used for this purpose. rsc.orgtdl.orgresearchgate.net Specifically, complexes with diphosphine ligands, such as Ni(dppp)Cl2 (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), are highly effective. core.ac.ukcmu.edu The ligand's structure profoundly influences the polymerization; for example, the steric properties of the ligand play a significant role in achieving high regioselectivity. rsc.org

Palladium-based catalysts have also been investigated. rsc.orgtdl.orgresearchgate.net While they can exhibit different reactivity and selectivity profiles compared to their nickel counterparts, they generally lead to polymers with lower regioregularity (less than 80% head-to-tail couplings) and proceed through a step-growth mechanism. rsc.orgtdl.orgresearchgate.net The choice between nickel and palladium catalysis often involves a trade-off between reaction kinetics, control over polymer properties, and cost, with nickel being a more abundant and less expensive metal. reddit.comresearchgate.netyoutube.com

Platinum-based catalysts are the least common for this polymerization, typically yielding low molecular weight products. rsc.orgtdl.orgresearchgate.net

| Catalyst System | Ligand Examples | Key Characteristics in P3OT Synthesis |

| Nickel | dppe, dppp | "Living" chain-growth mechanism, high regioregularity, low polydispersity. rsc.orgtdl.orgresearchgate.net |

| Palladium | dppe | Step-growth mechanism, lower regioregularity (<80% HT). rsc.orgtdl.orgresearchgate.net |

| Platinum | dppe | Very low molecular weight products. rsc.orgtdl.orgresearchgate.net |

dppe = 1,2-bis(diphenylphosphino)ethane (B154495) dppp = 1,3-bis(diphenylphosphino)propane

A thorough understanding of the GRIM polymerization mechanism is essential for optimizing reaction conditions and tailoring the final polymer properties. Research has focused on confirming the chain-growth nature of the polymerization and the behavior of the transition metal catalyst.

The GRIM polymerization of this compound follows a quasi-"living" chain-growth mechanism, as opposed to a step-growth process. core.ac.ukbhu.ac.in In this mechanism, polymer chains grow through the sequential addition of monomer units to a limited number of active catalyst sites. core.ac.ukcmu.edu This allows for precise control over the molecular weight, which is a function of the monomer-to-initiator molar ratio, and results in a narrow molecular weight distribution. core.ac.ukcmu.edu The "living" nature of this polymerization, where chain termination reactions are minimal, also enables the synthesis of block copolymers by sequential monomer addition. core.ac.uk

The proposed mechanism involves the nickel catalyst acting as an initiator that remains associated with the growing polymer chain. rsc.orgtdl.org The cycle begins with the M(II)-halide complex at the chain end, which undergoes transmetalation with the Grignard-functionalized monomer, followed by reductive elimination to form a new thiophene-thiophene bond. tdl.org

The diffusion of the transition metal catalyst is a key aspect of the GRIM polymerization mechanism. Kinetic studies suggest that the transition metal can be transferred from one polymer chain to another during the polymerization process. researchgate.net It is proposed that the Ni(0) species forms an "associated pair" with the growing polymer chain. rsc.org Dissociation of this pair can lead to side reactions and deviations from ideal "living" behavior. rsc.org In contrast, palladium catalysts are thought to dissociate from the growing chain, contributing to the observed step-growth mechanism and lower regioregularity. rsc.orgtdl.orgresearchgate.net

The electronic and optical properties of poly(3-octylthiophene) are heavily dependent on its microstructure, particularly its regioregularity, as well as its macromolecular features like molecular weight and polydispersity. GRIM polymerization provides a high level of control over these aspects.

Regioregularity in poly(3-octylthiophene) refers to the arrangement of the octyl side chains along the polymer backbone. cmu.edu The possible couplings are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings is desirable because it leads to a more planar polymer backbone, which in turn facilitates efficient π-π stacking between chains and enhances charge carrier mobility. cmu.edu

The GRIM method is highly effective for synthesizing regioregular P3OT, capable of achieving HT content greater than 95%. acs.orgcmu.edu This high degree of regioselectivity is attributed to a combination of kinetic and thermodynamic factors, including steric and electronic effects during the catalytic reaction. acs.orgcmu.edu The less sterically hindered 2-bromo-3-alkyl-5-bromomagnesiothiophene isomer is preferentially incorporated into the polymer chain. cmu.eduacs.org

The regioregularity of P3OT is routinely determined by ¹H NMR spectroscopy. researchgate.netrsc.org The chemical shifts of the aromatic protons on the thiophene (B33073) ring are sensitive to the type of coupling, allowing for the quantification of HT, HH, and TT linkages. researchgate.net Solid-state ¹³C NMR can also be used to probe the local order and molecular conformations within the polymer. nist.govacs.org

| Coupling Type | Description | Impact on Polymer Properties |

| Head-to-Tail (HT) | Regular, alternating arrangement of side chains. | Promotes planarity, enhances π-stacking and charge mobility. cmu.edu |

| Head-to-Head (HH) | Adjacent side chains on the same side of the backbone. | Introduces steric hindrance, disrupts planarity, reduces charge mobility. cmu.edu |

| Tail-to-Tail (TT) | Adjacent unsubstituted positions of the thiophene rings. | Also disrupts backbone planarity. cmu.edu |

Control of Polymer Microstructure and Macromolecular Characteristics

Molecular Weight and Polydispersity Index Management

The Grignard Metathesis (GRIM) polymerization is a prominent method for synthesizing poly(3-alkylthiophenes), including P3OT, with well-defined molecular weights (MW) and narrow molecular weight distributions, often referred to as the polydispersity index (PDI). This technique exhibits characteristics of a quasi-living chain-growth polymerization, where the polymer chains grow from an initiator and remain active until intentionally terminated.

A key factor in controlling the molecular weight of the resulting P3OT is the molar ratio of the monomer, this compound, to the nickel catalyst, typically Ni(dppp)Cl2 (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)). By adjusting this ratio, polymers with predetermined molecular weights can be synthesized. Generally, a higher monomer-to-catalyst ratio leads to a higher number-average molecular weight (Mn). This relationship allows for the targeted synthesis of P3OT with molecular weights ranging from approximately 10 to 70 kDa.

The GRIM method consistently produces polymers with relatively narrow PDIs, typically between 1.2 and 1.5, which is indicative of a controlled polymerization process. This level of control is crucial as the molecular weight and PDI significantly influence the physical, optical, and electronic properties of the polymer.

Table 1: Molecular Weight and PDI Control in P3OT Synthesis via GRIM Polymerization This table illustrates the effect of the monomer-to-catalyst ratio on the resulting number-average molecular weight (Mn) and polydispersity index (PDI) of poly(3-octylthiophene). Data is synthesized from findings on controlled MW P3OT polymer synthesis.

| [Monomer]₀/[Ni]₀ Ratio | Mₙ (kDa) | PDI (Mₙ/Mₙ) |

| 68 | 11.2 | 1.34 |

| 136 | 21.5 | 1.33 |

| 204 | 30.1 | 1.41 |

| 272 | 39.8 | 1.45 |

| 340 | 47.2 | 1.51 |

Kinetic Studies of Polymerization

Kinetic studies of the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes confirm that the reaction proceeds via a chain-growth mechanism rather than a step-growth process. In this mechanism, the nickel catalyst acts as an initiator, and the polymer chain grows as monomer units are sequentially added. The molecular weight of the polymer shows a linear increase with monomer conversion, a hallmark of a living or controlled polymerization.

Other Polymerization Methodologies (e.g., Kumada Catalyst-Transfer Polycondensation)

The GRIM polymerization is a specific and widely used example of a broader class of reactions known as Kumada Catalyst-Transfer Polycondensation (KCTP). This terminology emphasizes the mechanism where the catalyst transfers along the growing polymer chain during the condensation process. The initiation of KCTP can be achieved using various nickel complexes, such as Ni(dppe)Cl2 or Ni(dppp)Cl2, often in conjunction with sterically hindered Grignard reagents.

The key to the success of KCTP is the catalyst remaining at the propagating chain end, enabling the controlled, chain-growth nature of the polymerization. This method is highly effective for producing regioregular head-to-tail coupled poly(3-alkylthiophenes) because steric hindrance suppresses less favorable head-to-head couplings.

Besides nickel-based KCTP, other transition metals have been explored. For instance, palladium-mediated polymerization of 2,5-dibromo-3-hexylthiophene (B54134) has been shown to proceed through a step-growth mechanism, resulting in polymers with lower regioregularity. This highlights the unique role of the nickel catalyst in achieving a controlled, living polymerization for this class of monomers.

Copolymerization Strategies with this compound

Copolymerization extends the functional range of polythiophenes by combining different monomer units into a single polymer chain. This allows for the fine-tuning of electronic, optical, and morphological properties. The living nature of the GRIM/KCTP polymerization of this compound makes it an ideal platform for creating well-defined block and random copolymers.

Synthesis of Diblock and Triblock Copolymers

The quasi-living character of the GRIM polymerization allows for the synthesis of block copolymers through the sequential addition of different monomers. Once the polymerization of the first monomer, such as this compound, is complete, the polymer chains remain active with the nickel catalyst at their ends. A second, different thiophene monomer can then be introduced to the reaction mixture, which will then polymerize from the end of the first block, forming a diblock copolymer.

This strategy has been successfully employed to create a variety of all-conjugated rod-rod block copolymers, such as poly(3-hexylthiophene)-b-poly(3-dodecylthiophene). The process can be extended by adding a third monomer to create triblock copolymers. This sequential monomer addition provides precise control over the length and composition of each block.

Table 2: Examples of Block Copolymers Synthesized via Sequential Monomer Addition This table provides examples of block copolymers created using methods applicable to this compound, demonstrating the versatility of the living polymerization technique.

| Copolymer Structure | Monomer 1 | Monomer 2 | Polymerization Method | Reference |

| P3HT-b-P3DDT | 2,5-dibromo-3-hexylthiophene | 2,5-dibromo-3-dodecylthiophene | GRIM | |

| P3HT-b-P3EHT | 2,5-dibromo-3-hexylthiophene | 2,5-dibromo-3-(2-ethylhexyl)thiophene | GRIM | |

| P3HT-b-PFTBT | 3-hexylthiophene (B156222) derivative | fluorene-benzothiadiazole derivative | GRIM |

(P3HT: Poly(3-hexylthiophene), P3DDT: Poly(3-dodecylthiophene), P3EHT: Poly(3-(2-ethylhexyl)thiophene), PFTBT: Poly((9,9-dioctylfluorene)-alt-(4,7-bis(thien-2-yl)-2,1,3-benzothiadiazole)))

Synthesis of Random Copolymers

Random copolymers are synthesized by adding a mixture of two or more different monomers to the polymerization reaction simultaneously. For instance, this compound can be copolymerized with other thiophene derivatives, such as those with different alkyl or alkoxy side chains.

In this approach, the monomers are incorporated into the growing polymer chain in a random or statistical sequence, which is often dependent on their relative reactivities. This method is a straightforward way to average the properties of the constituent homopolymers. For example, copolymerizing 3-octylthiophene (B1296729) with a 3-decyloxythiophene monomer can effectively lower the band gap of the resulting polymer compared to pure P3OT. Other synthetic methods, such as oxidative direct arylation polymerization (oxi-DArP), have also been developed for the synthesis of random polythiophene copolymers.

Applications of 2,5 Dibromo 3 Octylthiophene and Its Polymeric Derivatives in Organic Electronics

Organic Photovoltaics (OPVs)

The primary application of polymers derived from 2,5-Dibromo-3-octylthiophene is in the active layer of organic photovoltaic devices, commonly known as solar cells. In these devices, the polymer functions as the electron donor material within a bulk heterojunction (BHJ) architecture. This architecture involves blending the electron-donating polymer (like P3OT or P3HT) with an electron-accepting material, typically a fullerene derivative such as acs.orgacs.org-phenyl C61 butyric acid methyl ester (PCBM) or acs.orgacs.org-phenyl C71 butyric acid methyl ester (PC71BM). mdpi.comnih.gov

When the active layer absorbs light, it generates an exciton (B1674681) (a bound electron-hole pair). The nanostructured blend of the donor and acceptor materials provides a large interfacial area, which is crucial for efficiently splitting these excitons into free charge carriers. The polymer then transports the holes, while the acceptor transports the electrons to their respective electrodes, generating a photocurrent. mdpi.com

The performance of these solar cells is highly dependent on factors such as the choice of materials, the morphology of the active layer, and the device architecture. Research on the analogous P3HT has demonstrated significant progress in achieving respectable power conversion efficiencies (PCE). For instance, a device fabricated with a P3HT:PC71BM active layer achieved a PCE of 1.15%. mdpi.com In another study, using a different acceptor, P3HT-based devices reached a PCE of 2.54% with a high open-circuit voltage of 0.96 V. stanford.edu The addition of low molecular weight P3HT as an additive has also been shown to enhance device performance by up to 36% over unmodified devices by compatibilizing the donor-acceptor interface. nih.gov

Performance of P3AT-based Organic Photovoltaics

| Donor Polymer | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| P3HT | PC71BM | 1.15% | mdpi.com |

| P3HT | PI-BT | 2.54% | stanford.edu |

| P3HT (with low-MW P3HT additive) | PCBM | Up to 36% increase over control | nih.gov |

Organic Field-Effect Transistors (OFETs)

Poly(3-octylthiophene) synthesized from this compound is widely used as the active semiconductor layer in organic field-effect transistors (OFETs). sigmaaldrich.com In a typical OFET architecture, a thin film of the P3OT acts as a p-type semiconductor channel, where the flow of charge carriers (holes) between the source and drain electrodes is modulated by a voltage applied to the gate electrode. The performance of an OFET is characterized by key parameters such as field-effect mobility (μ), which measures how quickly charge carriers move through the channel, and the on/off ratio, which is the ratio of the current when the transistor is "on" to the current when it is "off".

The electrical properties of P3OT-based OFETs are strongly influenced by the crystallinity and molecular ordering of the polymer film. researchgate.net High regioregularity in the polymer chain leads to better π-π stacking, which facilitates efficient charge transport and results in higher mobility. For example, OFETs using regioregular poly(3-hexylthiophene) (RR-P3HT) as the semiconductor and a high-k titanium dioxide (TiO2) gate dielectric have demonstrated field-effect mobilities of 3.73 × 10⁻³ cm² V⁻¹ s⁻¹ with a low threshold voltage of +3 V. researchgate.net Interfacial modifications, such as the introduction of a graphene oxide layer between the dielectric and the semiconductor, can also significantly improve device performance by altering the morphology of the polymer layer and enhancing charge injection. mdpi.com

Performance of P3AT-based Organic Field-Effect Transistors

| Semiconductor | Gate Dielectric | Field-Effect Mobility (μ) | Threshold Voltage (Vth) | Reference |

|---|---|---|---|---|

| RR-P3HT | Titanium Dioxide (TiO2) | 3.73 × 10⁻³ cm² V⁻¹ s⁻¹ | +3 V | researchgate.net |

| P3HT | SiO2 (Standard) | - | 26.09 V | mdpi.com |

| P3HT | SiO2 with Graphene Oxide | - | 47.24 V | mdpi.com |

Other Organic Electronic Device Architectures

Beyond photovoltaics and transistors, the versatile electronic and optical properties of poly(3-octylthiophene) enable its use in a range of other organic electronic devices. sigmaaldrich.com These applications leverage the polymer's ability to conduct charge, interact with other chemical species, and emit light.

Chemical and Optical Sensors : P3OT can be used as the active material in sensors. sigmaaldrich.com The principle of operation relies on the change in the polymer's electrical or optical properties upon exposure to a specific analyte. For instance, the adsorption of certain gas molecules can dope (B7801613) the polymer, altering its conductivity, which can be measured to detect the presence of the analyte.

Electrochromic Devices : The polymer can change color in response to an applied voltage, a property known as electrochromism. This makes P3OT suitable for applications such as smart windows, displays, and mirrors where a reversible change in color or transparency is desired. sigmaaldrich.com

Light-Emitting Diodes (LEDs) : As a material with high electroluminescence, P3OT can be used in the emissive layer of organic LEDs (OLEDs). sigmaaldrich.com When a voltage is applied across the device, electrons and holes are injected into the P3OT layer, where they recombine to emit light.

Impact of Polymer Self-Assembly and Morphology on Device Performance

The performance of all organic electronic devices based on poly(3-octylthiophene) is critically dependent on the solid-state morphology of the polymer film. tandfonline.com The long, flexible octyl side chains attached to the rigid thiophene (B33073) backbone influence how the polymer chains pack together, a process known as self-assembly. acs.org

Through controlled processing conditions, P3OT can self-assemble into highly ordered, semi-crystalline structures. acs.org The polymer chains typically form lamellar structures where the planar thiophene backbones stack on top of each other (π-π stacking), creating efficient pathways for charge transport along the stacking direction. The insulating alkyl side chains mediate the distance between these stacks. This ordered arrangement is essential for achieving high charge carrier mobility. tandfonline.com An ordered structure with well-interconnected crystalline domains promotes efficient charge transport in OFETs and facilitates exciton dissociation and charge collection in OPVs. tandfonline.comnih.gov

The choice of solvent, deposition technique, and post-deposition treatments like thermal annealing significantly influences this self-assembly process and the resulting film morphology. acs.org Advanced techniques such as "living" crystallization-driven self-assembly (CDSA) have been developed to create well-defined one-dimensional nanostructures like nanofibers with controlled lengths, which are of great interest for creating highly efficient nanowire-based electronic devices. acs.org Therefore, controlling the molecular assembly of P3OT at the nanoscale is a key strategy for designing and fabricating high-performance organic electronic devices. tandfonline.com

Theoretical and Computational Investigations of 2,5 Dibromo 3 Octylthiophene and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

The electron density distribution in 2,5-Dibromo-3-octylthiophene is a key factor in determining its reactivity and intermolecular interactions. The thiophene (B33073) ring is an electron-rich aromatic system. The two bromine atoms, being highly electronegative, act as electron-withdrawing groups, which would polarize the electron density of the thiophene ring. The octyl group, an alkyl chain, is an electron-donating group through an inductive effect, which would increase the electron density on the adjacent carbon atom of the thiophene ring.

Computational models can generate electron density maps that visualize these effects. In a typical representation, regions of high electron density would be concentrated around the sulfur and bromine atoms, as well as in the π-system of the thiophene ring. The octyl chain would exhibit a more diffuse electron density. This distribution is critical for understanding how the molecule interacts with other species, for instance, in electrophilic or nucleophilic attacks, and how it self-assembles in the solid state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that provides insights into the molecule's stability, reactivity, and optical properties.

The calculated HOMO, LUMO, and energy gap for P3OT in a vacuum are presented in the table below. journaljmsrr.com

| Property | Energy (eV) |

|---|---|

| HOMO | -6.44 |

| LUMO | -3.63 |

| Energy Gap | 2.81 |

These values for the polymer give an indication of the electronic characteristics of the monomer unit. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. nih.gov The study also investigated the effect of different solvents on the electronic properties of P3OT, finding that the HOMO, LUMO, and energy gap are only slightly affected by the medium. journaljmsrr.com Another study using cyclic voltammetry experimentally determined the HOMO and LUMO levels of P3OT to be 5.59 eV and 3.76 eV, respectively, resulting in an energy band gap of 1.83 eV. core.ac.uk

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, a key reaction is its polymerization and its participation in cross-coupling reactions to form more complex molecules.

A well-studied reaction for the analogous compound, 2,5-Dibromo-3-hexylthiophene (B54134), is the Suzuki cross-coupling reaction. researchgate.netnih.govmdpi.com This reaction involves the palladium-catalyzed coupling of the dibromothiophene with arylboronic acids to synthesize 5-aryl-2-bromo-3-hexylthiophene derivatives. researchgate.net The different substituents on the arylboronic acids were found to have significant electronic effects on the properties of the resulting products. researchgate.netnih.govmdpi.com

While specific computational modeling of the Suzuki reaction for this compound was not found, DFT calculations are commonly used to study such catalytic cycles. A computational study would typically involve:

Geometry optimization of reactants, intermediates, transition states, and products.

Calculation of the potential energy surface to map out the reaction pathway.

Determination of activation energies for each step of the reaction, which helps in understanding the reaction kinetics and the role of the catalyst.

Such modeling could clarify the regioselectivity of the reaction (i.e., why one bromine is more reactive than the other) and predict the influence of different catalysts and reaction conditions on the yield and product distribution.

Prediction of Electronic and Structural Properties relevant to Material Performance

Theoretical calculations are invaluable for predicting the properties of materials derived from this compound, particularly in the context of organic electronics. The monomer's structure directly influences the properties of the resulting polymer, poly(3-octylthiophene).

Computational studies on poly(3-alkylthiophene)s (P3ATs) have been used to predict various properties:

Electronic Properties: As discussed, DFT can predict the HOMO-LUMO gap, which is related to the band gap of the polymer. A controllable band gap is a desirable feature for conductive polymers. sigmaaldrich.com The calculated open-circuit voltage for P3OT was found to be 2.711 eV, suggesting its suitability for use in solar cell applications. journaljmsrr.com

Structural Properties: Molecular dynamics (MD) simulations can model the conformation and packing of polymer chains. acs.orgnih.govpolimi.it The arrangement of the alkyl side chains, such as the octyl group, significantly affects the polymer's morphology, which in turn influences its electronic properties like charge carrier mobility.

Thermal Behavior: MD simulations can also be used to study the thermal behavior of P3ATs, including phase transitions. acs.orgpolimi.it

The table below summarizes some predicted electronic properties for P3OT from a DFT study. journaljmsrr.com

| Property | Predicted Value | Solvent |

|---|---|---|

| Excitation Energy | 948.46 nm | Vacuum |

| Excitation Energy | 950.10-956.07 nm | Chloroform, THF, Toluene (B28343) |

| Oscillator Strength | 0.0015 | Vacuum |

| Oscillator Strength | 0.0020-0.0022 | Chloroform, THF, Toluene |

| Open-Circuit Voltage | 2.711 eV | - |

These theoretical predictions are crucial for the rational design of new materials with tailored properties for applications in organic solar cells, light-emitting diodes, and other optoelectronic devices. journaljmsrr.com

Advanced Characterization Techniques in 2,5 Dibromo 3 Octylthiophene Research

Spectroscopic Methods

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 2,5-Dibromo-3-octylthiophene and its polymeric derivatives. These techniques rely on the interaction of electromagnetic radiation with the material to provide detailed information about its chemical makeup and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. It provides information about the local chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous verification of the synthesized this compound monomer's structure.

In a typical ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. The single proton on the thiophene (B33073) ring would appear as a singlet in a distinct chemical shift region. The protons of the octyl side chain would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a triplet for the methylene (B1212753) (CH₂) group directly attached to the thiophene ring, and a series of overlapping multiplets for the other methylene groups in the alkyl chain.

¹³C NMR spectroscopy provides complementary information by identifying the different carbon environments. The spectrum would show distinct signals for the two brominated carbons and the two non-brominated carbons of the thiophene ring, as well as separate signals for each of the eight carbons in the octyl side chain. The precise chemical shifts are highly sensitive to the molecular structure, confirming the position of the bromo and octyl substituents. For example, studies on the closely related 2,5-dibromo-3-hexylthiophene (B54134) show characteristic shifts that can be used to predict the spectrum of the octyl analogue. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H | ~6.9-7.1 | - |

| Thiophene-C (C-H) | - | ~130 |

| Thiophene-C (C-Octyl) | - | ~142 |

| Thiophene-C (C-Br) | - | ~110-112 |

| α-CH₂ (of octyl) | ~2.6-2.8 (triplet) | ~30 |

| β-CH₂ (of octyl) | ~1.5-1.7 (multiplet) | ~32 |

| Internal CH₂'s | ~1.2-1.4 (multiplet) | ~29-30 |

| Terminal CH₃ | ~0.8-0.9 (triplet) | ~14 |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of the volatile this compound monomer. In this technique, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum provides the molecular weight of the compound, and the fragmentation pattern serves as a "fingerprint" that can confirm its identity. spectrabase.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is an essential tool for characterizing polymers, including poly(3-octylthiophene) synthesized from the monomer. tytlabs.co.jp Since polymers consist of a distribution of chain lengths, MALDI-TOF MS can provide information on the absolute molecular weight distribution, the mass of the repeating monomer unit, and the structure of the end groups. tytlabs.co.jpresearchgate.nettuwien.at For instance, research on oligomers of the related 2,5-dibromo-3-hexylthiophene used MALDI-TOF-MS to confirm the incorporation of specific end groups during polymerization. researchgate.net This technique is crucial for verifying the success of a polymerization reaction and understanding the structure of the resulting polymer chains.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly well-suited for monitoring the kinetics of the polymerization of this compound into poly(3-octylthiophene). acs.org

The monomer, this compound, has a limited π-conjugated system and absorbs light primarily in the UV region. As polymerization proceeds, the individual thiophene units link together, forming a long-chain conjugated polymer. This extended π-conjugation in poly(3-octylthiophene) results in a significant shift of the light absorption to longer wavelengths, into the visible region of the spectrum.

By monitoring the change in the absorbance at a specific wavelength corresponding to the polymer, researchers can track the consumption of the monomer and the formation of the polymer in real-time. d-nb.inforesearchgate.net This allows for the determination of important kinetic parameters, such as the rate of polymerization. Studies on similar monomers, like 2,5-dibromo-3-decylthiophene, have successfully used in-line UV-Vis spectroscopy to determine the rate constants for each step of the polymerization process. acs.orgresearchgate.net

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the characterization of polymers derived from this compound, chromatographic methods are essential for determining the distribution of molecular weights, a critical factor influencing the material's properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight characteristics of polymers. specificpolymers.comresolvemass.caslideshare.netmtoz-biolabs.com The technique separates polymer molecules based on their hydrodynamic volume, or size in solution. selectscience.netpaint.org

In a GPC experiment, a solution of the polymer is passed through a column packed with porous beads. Larger polymer chains cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying degrees, taking a longer path and eluting later. selectscience.net By calibrating the instrument with polymer standards of known molecular weights, the elution time can be directly correlated to the molecular weight of the sample. youtube.com

GPC analysis yields several key parameters for polymers like P3OT:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length.

Research on a series of poly(3-alkylthiophene)s, including P3OT, has utilized GPC to determine how these parameters change with synthesis conditions. nih.gov This data is crucial for establishing structure-property relationships and optimizing the synthesis for specific applications.

Table 2: Example GPC Data for Poly(3-octylthiophene) (P3OT) Synthesized under Different Conditions Data adapted from representative studies of poly(3-alkylthiophene)s. nih.gov

| Sample ID | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |

| P3OT-1 | 12.5 | 20.0 | 1.60 |

| P3OT-2 | 21.3 | 37.3 | 1.75 |

| P3OT-3 | 38.2 | 64.9 | 1.70 |

| P3OT-4 | 55.1 | 90.4 | 1.64 |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2,5-Dibromo-3-octylthiophene, and how are intermediates validated?

Answer:

The synthesis typically involves bromination of 3-octylthiophene using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Key steps include:

- Regioselective bromination at the 2- and 5-positions of the thiophene ring, often monitored by TLC or GC-MS to track reaction progress.

- Purification via column chromatography or recrystallization to isolate the dibrominated product.

- Characterization using - and -NMR to confirm substitution patterns and purity. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced: How do crystallographic studies inform the design of this compound-based polymers for optoelectronic applications?

Answer:

Single-crystal X-ray diffraction reveals critical structural features:

- Intermolecular interactions : Br⋯Br contacts (3.4–3.6 Å) and C–H⋯π interactions influence molecular packing, which impacts charge transport in devices like organic solar cells.

- Conformational analysis : The octyl chain adopts a gauche conformation, minimizing steric hindrance and promoting planar thiophene backbones for enhanced π-orbital overlap.

- Design implications : Substituted thiophenes with extended alkyl chains improve solubility and film morphology, as demonstrated in hybrid solar cells using poly(3-hexylthiophene) .

Advanced: How can researchers reconcile discrepancies in spectroscopic data for brominated thiophene derivatives?

Answer:

Contradictions in NMR or crystallographic data may arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between 2,5- and 2,4-dibromo isomers.

- Dynamic effects : Variable-temperature NMR resolves fluxional behavior in flexible alkyl chains.

- Crystallographic refinement : High-resolution XRD data (e.g., CCDC 1828960) combined with density functional theory (DFT) calculations validate bond lengths and angles .

Basic: What analytical techniques are critical for assessing the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC or GC-MS detects residual starting materials or side products.

- Spectroscopy : -NMR integration quantifies bromine substitution efficiency. -NDP (nitrogen-depolarization polarization) distinguishes quaternary carbons in crowded spectra.

- Elemental analysis : Confirms C, H, Br, and S content within ±0.3% theoretical values .

Advanced: How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Stille/Suzuki coupling : Bromine acts as a leaving group for Pd-catalyzed coupling with organometallic reagents (e.g., trimethylstannane or boronic acids).

- Reactivity optimization : Electron-withdrawing bromine atoms enhance oxidative addition rates. However, steric hindrance from the octyl chain necessitates tailored ligands (e.g., P(o-tol)₃) to prevent catalyst poisoning.

- Post-polymerization analysis : GPC and UV-vis spectroscopy monitor molecular weight and conjugation length in resulting polymers .

Advanced: What strategies improve the photovoltaic performance of this compound-derived copolymers?

Answer:

- Bandgap engineering : Copolymerization with electron-deficient monomers (e.g., diketopyrrolopyrrole) reduces the HOMO-LUMO gap, enhancing light absorption.

- Morphology control : Thermal annealing or solvent additives (e.g., 1,8-diiodooctane) optimize nanoscale phase separation in bulk heterojunction solar cells.

- Device metrics : External quantum efficiency (EQE >50%) and power conversion efficiency (PCE ~1.7% under AM 1.5G) are benchmarked against reference systems like CdSe nanorod-polymer hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。